molecular formula C15H11F3O2 B7998118 4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone CAS No. 1443306-54-4

4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7998118
CAS No.: 1443306-54-4
M. Wt: 280.24 g/mol
InChI Key: KQYIQZFSVWPVEJ-UHFFFAOYSA-N
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Description

4’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with trifluoroacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone: Similar structure but with a different position of the methoxy group.

    4’-(3-Hydroxyphenyl)-2,2,2-trifluoroacetophenone: Similar structure but with a hydroxy group instead of a methoxy group.

    4’-(3-Methoxyphenyl)-2,2,2-trifluoroacetone: Similar structure but with a different ketone group.

Uniqueness

4’-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct electronic properties that can enhance the compound’s stability and binding affinity in various applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(19)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYIQZFSVWPVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183085
Record name Ethanone, 2,2,2-trifluoro-1-(3′-methoxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443306-54-4
Record name Ethanone, 2,2,2-trifluoro-1-(3′-methoxy[1,1′-biphenyl]-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443306-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trifluoro-1-(3′-methoxy[1,1′-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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